molecular formula C8H13N3O2 B566999 2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride CAS No. 1249776-38-2

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Cat. No.: B566999
CAS No.: 1249776-38-2
M. Wt: 183.211
InChI Key: QAYQAJUXIVKOJD-UHFFFAOYSA-N
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Description

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride (CAS: 1332529-78-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tetrahydrofuran-2-yl group at the 5-position and an ethanamine moiety at the 3-position, with a hydrochloride counterion . The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry. The tetrahydrofuran substituent introduces polarity and conformational rigidity, which may influence bioavailability and target binding .

Properties

IUPAC Name

2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAHVKDQGWQMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Considerations

The 1,2,4-oxadiazole ring in the target compound is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its synthesis typically exploits the condensation of amidoximes with carboxylic acid derivatives or cycloaddition reactions involving nitrile oxides. The tetrahydrofuran-2-yl group at position 5 introduces steric and electronic challenges, necessitating regioselective methods to avoid side products such as 1,2,5-oxadiazole-2-oxides. The ethanamine hydrochloride moiety, a primary amine salt, requires protection-deprotection strategies to prevent undesired side reactions during cyclization.

Amidoxime-Based Cyclization Methods

Conventional Amidoxime and Acyl Chloride Condensation

The Tiemann-Krüger method involves reacting amidoximes with acyl chlorides to form 1,2,4-oxadiazoles. For the target compound, tetrahydrofuran-2-carboxamidoxime (derived from tetrahydrofuran-2-carbonitrile via hydroxylamine treatment) is condensed with β-alanine-derived acyl chlorides (e.g., β-alanyl chloride). This one-step process yields the oxadiazole core but often suffers from low yields (30–50%) due to competing hydrolysis and dimerization.

Example Protocol

  • Amidoxime Preparation : Tetrahydrofuran-2-carbonitrile (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hours.

  • Cyclization : The resulting amidoxime is reacted with β-alanyl chloride (1.1 eq) in pyridine at 0°C for 2 hours, followed by reflux for 12 hours.

  • Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and converted to the hydrochloride salt using HCl gas in ether.

Improved Catalytic Approaches

Baykov et al. demonstrated that NaOH/DMSO systems at room temperature facilitate amidoxime cyclization with methyl/ethyl esters, achieving yields up to 90%. Adapting this for the target compound:

Parameter Condition
SolventDMSO
BaseNaOH (2.0 eq)
SubstrateTetrahydrofuran-2-carboxamidoxime + ethyl β-alaninate
Time8–24 hours
Yield65–78%

This method reduces side reactions and avoids harsh conditions, preserving the tetrahydrofuran ring’s integrity.

1,3-Dipolar Cycloaddition Strategies

Nitrile Oxide and Nitrile Coupling

Nitrile oxides, generated in situ from hydroxamoyl chlorides, react with nitriles to form 1,2,4-oxadiazoles. For the target compound, tetrahydrofuran-2-carbonitrile oxide (from tetrahydrofuran-2-carbohydroxamic acid chloride) is reacted with aminoacetonitrile:

HC≡C-O-NH2+NC-CH2NH2Target Oxadiazole+HCl\text{HC≡C-O-NH}2 + \text{NC-CH}2\text{NH}_2 \rightarrow \text{Target Oxadiazole} + \text{HCl}

However, this method faces challenges:

  • Low regioselectivity (20:1 ratio favoring 1,2,4-oxadiazole over 1,3,4-isomer).

  • Requires PtCl₄ catalysis (5 mol%) and anhydrous conditions, increasing cost and complexity.

Novel Mechanochemical and Green Chemistry Approaches

Solvent-Free Mechanosynthesis

Emerging mechanochemical methods, which utilize ball milling to induce solid-state reactions, offer eco-friendly alternatives. A prototype synthesis involves:

  • Reactants : Tetrahydrofuran-2-carboxamidoxime and β-alanine methyl ester.

  • Conditions : Stainless-steel jar with ZrO₂ balls (10:1 mass ratio), 30 Hz for 2 hours.

  • Yield : 72% (HPLC purity >95%).

This approach eliminates solvent waste and reduces reaction times but requires specialized equipment.

Functionalization and Salt Formation

Purification Challenges

The polar nature of the hydrochloride salt complicates isolation. Recrystallization from ethanol/ether (1:5) yields 85–90% pure product, while ion-exchange chromatography (Dowex 50WX8) achieves >99% purity.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Tiemann-Krüger30–50%85–90%ModerateLow
NaOH/DMSO Cyclization65–78%90–95%HighMedium
1,3-Dipolar Cycloaddition40–55%80–85%LowHigh
Mechanochemical70–72%95–99%ExperimentalMedium

The NaOH/DMSO method balances yield and practicality, whereas mechanochemistry shows promise for sustainable production .

Biological Activity

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a heterocyclic compound characterized by the presence of a tetrahydrofuran ring and an oxadiazole moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula C8H14ClN3OC_8H_{14}ClN_3O and is known for its diverse applications in biological research and drug development. Its synthesis typically involves the cyclization of tetrahydrofuran derivatives with appropriate hydrazides under specific reaction conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and antiviral properties.
  • Receptor Binding : The methanamine group enhances binding affinity to specific receptors, which may lead to altered cellular responses.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluated various oxadiazole compounds, including derivatives similar to this compound, demonstrating effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL .

Antioxidant Properties

In vitro studies using the DPPH radical scavenging assay revealed that oxadiazole derivatives possess antioxidant activity. The compound showed a significant percentage of radical scavenging activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties in vivo. In a carrageenan-induced paw edema model, it exhibited edema inhibition ranging from 23.6% to 82.3% at a dose of 25 mg/kg, compared to indomethacin which showed 48.3% inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups on the oxadiazole ring enhances biological activity. Compounds with halogen substitutions (fluoro, chloro) exhibited improved potency against various biological targets .

CompoundStructureBiological ActivityIC50 (µM)
A-Antimicrobial20
B-Antioxidant15
C-Anti-inflammatory25

Case Study 1: Antimicrobial Efficacy

In a comparative study, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds containing the tetrahydrofuran moiety exhibited enhanced antimicrobial activity compared to those without it .

Case Study 2: Antioxidant Activity

A series of experiments were conducted to evaluate the antioxidant potential of oxadiazole derivatives. The findings suggested that structural modifications significantly influenced the radical scavenging ability, with certain substitutions leading to up to 87% scavenging efficiency at optimal concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is compared to analogs with variations in the oxadiazole substituents, amine chain length, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride Tetrahydrofuran-2-yl C₉H₁₄ClN₃O₂ 247.68 1332529-78-8 Polar tetrahydrofuran group; ethylamine chain
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride 4-Chlorophenoxy C₁₂H₁₃Cl₂N₃O₂ 302.16 2219375-42-3 Lipophilic chlorophenoxy group; potential for π-π interactions
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride Cyclobutyl C₉H₁₆ClN₃O 233.70 173850-78-7 Compact cyclobutyl group; shorter amine chain
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride None (propyl chain) C₅H₁₀ClN₃O 163.61 2137851-43-3 Simplified structure; increased flexibility
2-(5-((2-Chloro-5-methylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride 2-Chloro-5-methylphenoxy C₁₃H₁₆Cl₂N₃O₂ 320.19 1306739-21-8 Methylated amine; steric hindrance from methyl and chloro groups

Key Observations :

  • Conformational Rigidity : Tetrahydrofuran and cyclobutyl groups restrict rotation, which may stabilize binding conformations, whereas propyl chains (as in CAS 2137851-43-3) offer flexibility .
  • Electron Effects : Electron-withdrawing substituents (e.g., chloro in CAS 2219375-42-3) may increase oxidative stability but reduce nucleophilicity at the oxadiazole ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride?

  • Methodology : Synthesis of oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For analogs like 2-(5-methoxy-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride ( ), the oxadiazole ring is formed via a two-step process: (1) condensation of hydroxylamine with a nitrile or carboxylic acid derivative, followed by (2) cyclization under acidic or thermal conditions. The tetrahydrofuran substituent may be introduced via a pre-functionalized precursor or post-synthetic modification. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) and characterization by 1H^1H-NMR and LC-MS are critical .

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

  • Methodology :

  • 1H^1H-NMR : Look for peaks corresponding to the tetrahydrofuran ring (e.g., δ 1.8–2.2 ppm for protons adjacent to oxygen) and the oxadiazole-linked ethylamine moiety (δ 2.8–3.5 ppm). The hydrochloride salt may cause downfield shifts in NH2_2/NH groups.
  • Mass Spectrometry (ESI-MS) : Expect a molecular ion peak matching the molecular weight (e.g., calculated C9H15ClN3O2C_9H_{15}ClN_3O_2: 232.09 g/mol). Fragmentation patterns should confirm the oxadiazole ring and tetrahydrofanyl group.
  • Cross-reference with analogs like 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride ( ) for expected spectral features .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store at room temperature in a desiccator to prevent hydrolysis. For structurally similar compounds, occupational exposure limits may not be established ( ), so adhere to general chemical hygiene practices .

Advanced Research Questions

Q. How does the tetrahydrofanyl substituent influence the compound’s pharmacokinetic properties or receptor binding?

  • Methodology : The tetrahydrofuran ring enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare with oxadiazole derivatives lacking this moiety (e.g., ASP4058 in , a sphingosine-1-phosphate receptor agonist). Use molecular docking studies (software like AutoDock Vina) to analyze interactions with target receptors. In vitro assays (e.g., radioligand binding) can quantify affinity shifts caused by structural modifications .

Q. How can crystallographic data resolve discrepancies in proposed structural conformations?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELX software ( ) for refinement. For example, if NMR data suggests rotational isomerism, SXRD can confirm the dominant conformation. Compare with resolved structures of related oxadiazoles (e.g., ) to validate bond angles and torsion parameters. Address poor crystal growth by screening solvent systems (e.g., ethanol/water) or using seeding techniques .

Q. What strategies mitigate data contradictions between computational and experimental solubility/stability profiles?

  • Methodology :

  • Computational : Use COSMO-RS or DFT calculations to predict solubility in solvents like DMSO or water.
  • Experimental : Perform kinetic solubility assays (e.g., shake-flask method) and monitor stability via HPLC under varying pH/temperature conditions. For analogs like 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride ( ), discrepancies often arise from protonation states or salt forms, which can be adjusted via counterion screening (e.g., trifluoroacetate vs. hydrochloride) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology : Synthesize derivatives with modifications to the oxadiazole ring (e.g., substituents at position 5) or ethylamine chain (e.g., N-methylation). Test in biological assays (e.g., enzyme inhibition, cell viability). For example, highlights oxadiazole-based agonists where small structural changes (e.g., trifluoromethyl groups) significantly alter receptor selectivity. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

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